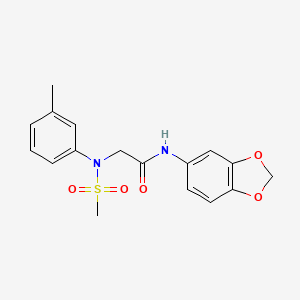![molecular formula C18H16N2O4 B3929799 2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3929799.png)
2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione
Overview
Description
2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione, also known as PDD, is a synthetic compound that has been studied for its potential use in scientific research. PDD has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione is not fully understood, but it is believed to interact with cellular proteins and nucleic acids. This compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione is its high fluorescence quantum yield and good photostability, which make it a promising candidate for use in imaging applications. However, this compound is also relatively unstable and can degrade over time, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further investigation into the mechanism of action of this compound may also provide insights into the role of cellular proteins and nucleic acids in disease processes. Additionally, the development of new synthetic methods for this compound may improve its stability and expand its potential applications in scientific research.
Scientific Research Applications
2-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1,4-phthalazinedione has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been shown to have high fluorescence quantum yield and good photostability, making it a promising candidate for use in imaging applications.
properties
IUPAC Name |
3-[(2-phenyl-1,3-dioxolan-4-yl)methyl]-2H-phthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-14-8-4-5-9-15(14)17(22)20(19-16)10-13-11-23-18(24-13)12-6-2-1-3-7-12/h1-9,13,18H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNDFATVYWXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)

![{4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)
![N-(3,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929730.png)
![4-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3929750.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3929761.png)
![N~1~-cyclopropyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3929764.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929769.png)

![2-bromo-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929779.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3929787.png)
![2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3929804.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929811.png)